Benzyl-PEG2-ethanol

Catalog No.
S12331362
CAS No.
M.F
C13H20O3
M. Wt
224.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl-PEG2-ethanol

Product Name

Benzyl-PEG2-ethanol

IUPAC Name

4-(2-phenylmethoxyethoxy)butan-1-ol

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

InChI

InChI=1S/C13H20O3/c14-8-4-5-9-15-10-11-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2

InChI Key

XHCCLLDOFRBCKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCCCO

Benzyl-PEG2-ethanol is a compound characterized by the presence of a benzyl group attached to a polyethylene glycol (PEG) chain with two ethylene glycol units, ending in a hydroxyl group. Its chemical formula is C₁₃H₂₀O₃, and it serves as a versatile linker in various biochemical applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound enhances solubility in aqueous environments due to the hydrophilic nature of the PEG moiety, making it suitable for biological applications .

Typical of alcohols and ethers. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Ether Formation: It can undergo reactions with alkyl halides to form ethers.
  • Substitution Reactions: The benzyl group can be substituted under appropriate conditions, allowing for further derivatization .

Benzyl-PEG2-ethanol exhibits low toxicity and is often utilized in drug delivery systems. Its ability to enhance solubility aids in the formulation of drugs that require improved bioavailability. Additionally, as a PROTAC linker, it plays a crucial role in targeted protein degradation, which is an emerging therapeutic strategy for treating various diseases, including cancer .

The synthesis of Benzyl-PEG2-ethanol typically involves the following methods:

  • Reaction of Benzyl Alcohol with Ethylene Oxide: This method allows for the introduction of PEG units.
  • Nucleophilic Substitution: The reaction of 2-bromoethanol with benzyl alcohol can yield Benzyl-PEG2-ethanol through nucleophilic substitution reactions .
  • Direct Esterification: By reacting benzyl alcohol with diethylene glycol, one can produce the desired compound .

Benzyl-PEG2-ethanol has several applications:

  • PROTAC Synthesis: It is primarily used as a linker in the development of PROTACs, which are designed to target specific proteins for degradation.
  • Drug Delivery Systems: Its water solubility enhances the delivery of therapeutic agents.
  • Bioconjugation: The compound can be used in bioconjugation techniques to attach drugs or other molecules to proteins or antibodies .

Studies on Benzyl-PEG2-ethanol focus on its interactions within biological systems. Its hydrophilic PEG component allows for better interaction with biological membranes, enhancing cellular uptake of linked drugs. Additionally, its role as a PROTAC linker facilitates interactions with E3 ligases and target proteins, promoting selective degradation pathways .

Benzyl-PEG2-ethanol shares structural similarities with several other compounds that also contain PEG linkers or benzyl groups. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Benzyl AlcoholC₆H₅CH₂OHSimple aromatic alcohol; low molecular weight
2-(Benzyloxy)ethanolC₉H₁₂O₂Lacks PEG linkage; more hydrophobic
Benzyl-PEG4-alcoholC₁₅H₃₀O₄Longer PEG chain; enhanced solubility
Polyethylene Glycol(C₂H₄O)nNo aromatic component; primarily used as a polymer

Benzyl-PEG2-ethanol's unique combination of a benzyl group and a two-unit PEG linker provides specific advantages in solubility and functionality, especially in drug development contexts where targeted delivery and controlled release are critical .

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

224.14124450 g/mol

Monoisotopic Mass

224.14124450 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-09

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